molecular formula C10H7FO2 B13924788 1-(2-fluoro-5-benzofuranyl)Ethanone

1-(2-fluoro-5-benzofuranyl)Ethanone

Cat. No.: B13924788
M. Wt: 178.16 g/mol
InChI Key: MXGJJPPXIHPJNO-UHFFFAOYSA-N
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Description

1-(2-Fluoro-5-benzofuranyl)Ethanone is a chemical compound belonging to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound, with its unique structure, has garnered attention in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-fluoro-5-benzofuranyl)Ethanone typically involves the reaction of 2-fluorobenzofuran with ethanone under specific conditions. One common method includes the use of electrophilic aromatic substitution reactions, where the benzofuran ring undergoes substitution with ethanone in the presence of a catalyst such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3) .

Industrial Production Methods: For industrial-scale production, the process is optimized for higher yields and purity. This often involves multi-step synthesis, starting from readily available precursors like 2-fluorobenzofuran and ethanone. The reaction conditions are carefully controlled to ensure the desired product is obtained with minimal side reactions .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluoro-5-benzofuranyl)Ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(2-fluoro-5-benzofuranyl)Ethanone involves its interaction with specific molecular targets and pathways. The benzofuran ring structure allows it to interact with enzymes and receptors, modulating their activity. For example, its anti-tumor activity may involve the inhibition of specific kinases or signaling pathways involved in cell proliferation .

Comparison with Similar Compounds

Uniqueness: 1-(2-Fluoro-5-benzofuranyl)Ethanone is unique due to the presence of the fluorine atom, which can significantly alter its chemical reactivity and biological activity compared to other benzofuran derivatives .

Conclusion

This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structure and diverse reactivity make it a valuable tool for scientists and researchers exploring new therapeutic agents and specialty chemicals.

Properties

Molecular Formula

C10H7FO2

Molecular Weight

178.16 g/mol

IUPAC Name

1-(2-fluoro-1-benzofuran-5-yl)ethanone

InChI

InChI=1S/C10H7FO2/c1-6(12)7-2-3-9-8(4-7)5-10(11)13-9/h2-5H,1H3

InChI Key

MXGJJPPXIHPJNO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)OC(=C2)F

Origin of Product

United States

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